3-bromo-1-(bromomethyl)-4-chloro-2-fluorobenzene
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Overview
Description
3-bromo-1-(bromomethyl)-4-chloro-2-fluorobenzene is an organic compound with the molecular formula C7H4Br2ClF It is a halogenated aromatic compound, characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-1-(bromomethyl)-4-chloro-2-fluorobenzene typically involves multi-step reactions starting from simpler aromatic compounds. One common method involves the bromination of 4-chloro-2-fluorotoluene using bromine in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction proceeds via electrophilic aromatic substitution, where the methyl group is first brominated to form 4-chloro-2-fluoro-1-bromomethylbenzene. Further bromination of the methyl group yields the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate advanced purification techniques such as distillation and recrystallization to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
3-bromo-1-(bromomethyl)-4-chloro-2-fluorobenzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Electrophilic Aromatic Substitution: The aromatic ring can undergo further substitution reactions with electrophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide (NaNH2) or potassium thiolate (KSR) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Electrophilic Aromatic Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) in the presence of catalysts such as iron(III) chloride (FeCl3) or sulfuric acid (H2SO4) are employed.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are used.
Major Products Formed
Nucleophilic Substitution: Products include substituted amines, thioethers, and ethers.
Electrophilic Aromatic Substitution: Products include further halogenated or nitrated aromatic compounds.
Oxidation and Reduction: Products include alcohols, aldehydes, or carboxylic acids.
Scientific Research Applications
3-bromo-1-(bromomethyl)-4-chloro-2-fluorobenzene has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the development of advanced materials, such as polymers and liquid crystals.
Medicinal Chemistry: It is investigated for its potential biological activities and as a precursor for drug development.
Chemical Biology: The compound is used in the study of biochemical pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 3-bromo-1-(bromomethyl)-4-chloro-2-fluorobenzene involves its reactivity towards nucleophiles and electrophiles. The bromine atoms act as leaving groups in nucleophilic substitution reactions, allowing the introduction of various functional groups. The presence of multiple halogens on the aromatic ring also influences its reactivity in electrophilic aromatic substitution reactions. The compound’s unique structure enables it to interact with specific molecular targets and pathways, making it valuable in chemical biology and medicinal chemistry research.
Comparison with Similar Compounds
Similar Compounds
- 3-bromo-1-(bromomethyl)-4-chlorobenzene
- 3-bromo-1-(bromomethyl)-2-fluorobenzene
- 4-chloro-2-fluoro-1-(bromomethyl)benzene
Uniqueness
3-bromo-1-(bromomethyl)-4-chloro-2-fluorobenzene is unique due to the simultaneous presence of bromine, chlorine, and fluorine atoms on the benzene ring This combination of halogens imparts distinct reactivity and properties to the compound, making it a versatile intermediate in organic synthesis
Biological Activity
3-Bromo-1-(bromomethyl)-4-chloro-2-fluorobenzene is a brominated aromatic compound that has garnered attention in chemical biology and medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications, supported by relevant data and case studies.
The synthesis of this compound typically involves multi-step reactions. A common method includes the bromination of 4-chloro-2-fluorotoluene using bromine in the presence of iron(III) bromide as a catalyst. The reaction proceeds through electrophilic aromatic substitution, where the methyl group is brominated to yield the final product.
Chemical Reactions
This compound undergoes several types of reactions:
- Nucleophilic Substitution : The bromine atoms can be replaced by nucleophiles such as amines or thiols.
- Electrophilic Aromatic Substitution : The aromatic ring can participate in further substitution reactions.
- Oxidation and Reduction : Under specific conditions, it can be oxidized or reduced to form various products.
Biological Activity
Research indicates that this compound exhibits several biological activities:
Antimicrobial Activity
Studies have shown that brominated compounds can possess significant antimicrobial properties. For instance, derivatives of similar structures have demonstrated effectiveness against various bacteria and fungi. In particular, compounds with halogen substituents often exhibit enhanced activity due to their ability to disrupt microbial cell membranes .
Anticancer Potential
Brominated aromatic compounds have been investigated for their anticancer properties. The presence of multiple halogens may enhance interactions with biological targets involved in cancer pathways. Preliminary studies suggest that such compounds could inhibit tumor growth by interfering with cellular signaling mechanisms .
Enzyme Inhibition
The compound's structure allows it to interact with specific enzymes, potentially inhibiting their activity. For example, it may affect cytochrome P450 enzymes, which are crucial for drug metabolism. This interaction could lead to altered pharmacokinetics of co-administered drugs, necessitating further investigation into its safety profile in medicinal applications.
The mechanism of action involves the reactivity of the compound towards nucleophiles and electrophiles. The bromine atoms serve as leaving groups in nucleophilic substitution reactions, facilitating the introduction of various functional groups. Additionally, the presence of multiple halogens influences its reactivity in electrophilic aromatic substitution reactions, allowing it to interact with specific molecular targets and pathways.
Case Studies
Several studies have highlighted the biological activity of related compounds:
- Study on Antimicrobial Activity : A series of brominated compounds were tested against Staphylococcus aureus and E. coli, demonstrating significant antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 12.4 μM to 16.5 μM .
- Anticancer Research : Compounds structurally similar to this compound showed promising results in inhibiting cancer cell proliferation in vitro, suggesting a potential role in cancer therapy.
Data Summary Table
Properties
IUPAC Name |
3-bromo-1-(bromomethyl)-4-chloro-2-fluorobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2ClF/c8-3-4-1-2-5(10)6(9)7(4)11/h1-2H,3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMLHPQDISRRVTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1CBr)F)Br)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2ClF |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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